

Spectroscopic Profile of (S)-2-Methylbutanoic Acid: A Technical Guide

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Compound of Interest		
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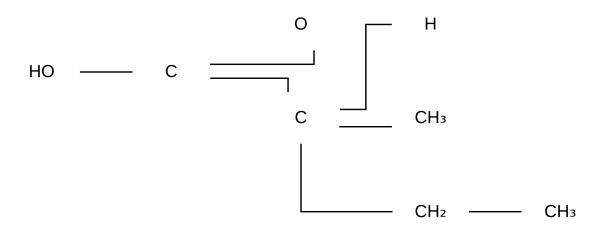
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This technical guide provides a comprehensive overview of the spectroscopic data for **(S)-2-methylbutanoic acid** (C₅H₁₀O₂), a chiral carboxylic acid of interest in chemical research and drug development. The document, tailored for researchers, scientists, and professionals in drug development, details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of this compound. Included are detailed experimental protocols, structured data tables for easy reference, and visualizations of the molecular structure and key spectroscopic processes.

Molecular Structure

(S)-2-Methylbutanoic acid is a chiral carboxylic acid with the following structure:





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Caption: Chemical structure of (S)-2-methylbutanoic acid.



Spectroscopic Data Summary

The following sections present the key spectroscopic data for **(S)-2-methylbutanoic acid** in a tabulated format for clarity and comparative analysis.

¹H NMR Spectroscopy

Table 1: 1H NMR Spectral Data for (S)-2-Methylbutanoic Acid

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~11.5	Singlet (broad)	1H	-COOH
~2.40	Sextet	1H	H-2
~1.60	Multiplet	2H	H-3
~1.18	Doublet	3H	C2-CH₃
~0.95	Triplet	3H	H-4

Note: Data is referenced from spectra of the racemic mixture and may show slight variations for the pure enantiomer.[1]

¹³C NMR Spectroscopy

Table 2: 13C NMR Spectral Data for (S)-2-Methylbutanoic Acid

Chemical Shift (ppm)	Assignment
~183	C-1 (C=O)
~41	C-2
~27	C-3
~17	C2-CH₃
~12	C-4



Note: Data is compiled from various sources and represents typical values.[2][3]

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for (S)-2-Methylbutanoic Acid

Wavenumber (cm ⁻¹)	Intensity	Assignment
2500-3300	Broad	O-H stretch (Carboxylic acid dimer)
~2970	Strong	C-H stretch (Aliphatic)
~1710	Strong	C=O stretch (Carboxylic acid dimer)
~1460	Medium	C-H bend (CH₂, CH₃)
~1240	Medium	C-O stretch
~940	Broad	O-H bend (Out-of-plane)

Note: Data is characteristic for aliphatic carboxylic acids.

Mass Spectrometry (MS)

Table 4: Key Mass Spectrometry Data (Electron Ionization) for 2-Methylbutanoic Acid

m/z	Relative Intensity (%)	Proposed Fragment
102	< 5	[M]+ (Molecular Ion)
74	100	[M - C ₂ H ₄] ⁺ (McLafferty rearrangement)
57	~85	[C4H9] ⁺
45	~10	[COOH]+
29	~60	[C ₂ H ₅] ⁺



Note: Fragmentation data is based on the racemic mixture and is expected to be identical for the (S)-enantiomer.[2][4]

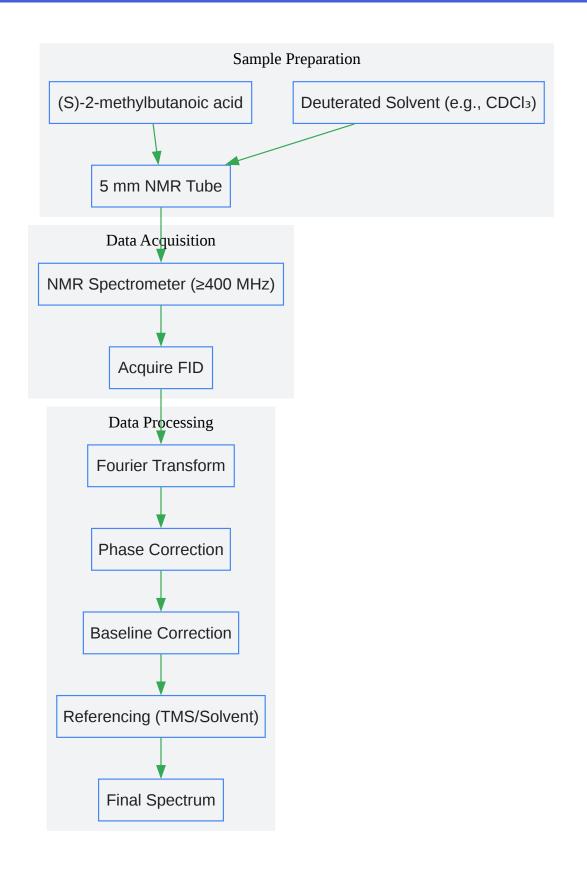
Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are outlined below.

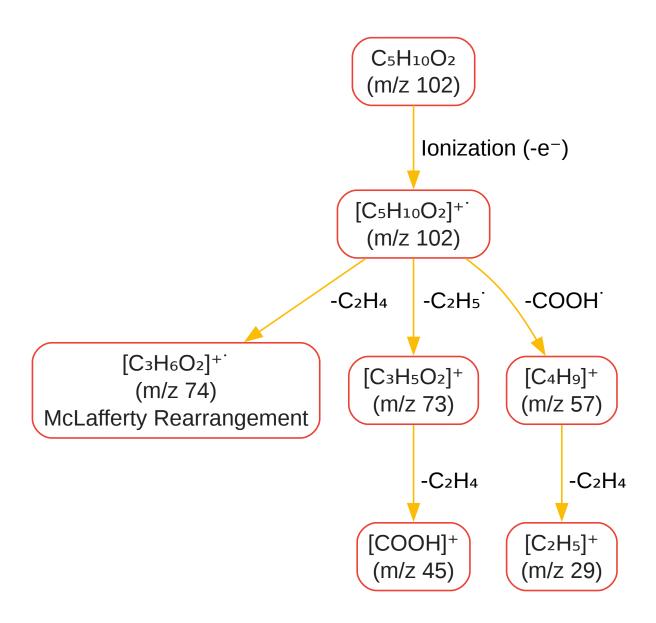
NMR Spectroscopy

A sample of **(S)-2-methylbutanoic acid** (~10-20 mg for ¹H, ~50-100 mg for ¹³C) is dissolved in approximately 0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), and transferred to a 5 mm NMR tube. The spectrum is acquired on a 400 MHz (or higher) spectrometer. For ¹H NMR, 16 to 64 scans are typically accumulated with a relaxation delay of 1-5 seconds. For ¹³C NMR, a greater number of scans is required to achieve a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).









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